1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1,3-Thiazol-5-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a thiazole ring attached to a cyclopropane carboxylic acid moiety. Thiazole rings are known for their aromaticity and biological activity, making them significant in medicinal chemistry
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various reactions, making it a versatile moiety in drug design .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid plays a significant role in biochemical reactions due to its reactive thiazole ring. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring’s acidic proton at the C-2 position makes it highly reactive, allowing it to participate in electrophilic and nucleophilic substitution reactions . This reactivity enables this compound to form covalent bonds with enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, impacting processes such as cell growth, differentiation, and apoptosis . Additionally, its effects on gene expression can result in changes in the production of key metabolic enzymes, thereby influencing cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring’s reactivity allows it to form covalent bonds with active sites of enzymes, leading to enzyme inhibition or activation . This compound can also interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These molecular interactions underpin the compound’s broader biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the thiazole ring can undergo degradation under certain conditions, which may alter the compound’s activity and efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition, cellular damage, and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites within cells . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of the compound are essential for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell . This localization is critical for the compound’s interaction with specific biomolecules and its overall biochemical effects.
Preparation Methods
The synthesis of 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropane carboxylic acid group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiourea with α-haloketones can yield thiazole derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels.
Chemical Reactions Analysis
1-(1,3-Thiazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3-Thiazol-5-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
1-(1,3-Thiazol-5-yl)cyclopropane-1-carboxylic acid can be compared with other thiazole derivatives such as:
- 1-(1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid
- 5-oxo-1-(thiazol-2-yl)pyrrolidine-3-carboxylic acid These compounds share the thiazole ring but differ in their substituents, leading to variations in their chemical reactivity and biological activity. The unique combination of the thiazole ring and cyclopropane carboxylic acid in this compound contributes to its distinct properties and potential applications.
Properties
CAS No. |
1509873-24-8 |
---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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